4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

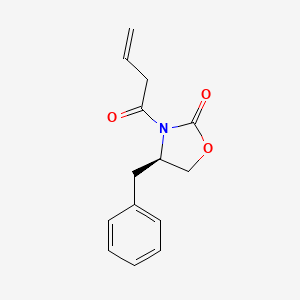

4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is an impurity of Fingolimod . Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .

Synthesis Analysis

The synthesis of Fingolimod involves a kilogram-scale synthesis using a 30-L pilot setup. Another method involves a facile six-step synthesis of Fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield .Molecular Structure Analysis

Fingolimod is a sphingosine 1-phosphate receptor modulator. The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A). Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhances BDNF expression .Physical And Chemical Properties Analysis

The molecular formula of 4’-Decotyl 4’-(1-Hydroxyoctyl) Fingolimod is C19H33NO3 . More detailed physical and chemical properties are not available in the search results.Mechanism of Action

Safety and Hazards

Future Directions

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis. There is rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions. Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod' involves the reaction of two starting materials, 4'-Decotyl Fingolimod and 1-Bromo-8-hydroxyoctane, through a nucleophilic substitution reaction.", "Starting Materials": [ "4'-Decotyl Fingolimod", "1-Bromo-8-hydroxyoctane" ], "Reaction": [ "Step 1: Dissolve 4'-Decotyl Fingolimod and 1-Bromo-8-hydroxyoctane in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Add sodium hydride (NaH) to the solution and stir for 30 minutes to generate the sodium alkoxide intermediate.", "Step 3: Warm the solution to room temperature and stir for an additional 2 hours to allow for the nucleophilic substitution reaction to occur.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |

CAS RN |

296282-43-4 |

Product Name |

4'-Decotyl 4'-(1-Hydroxyoctyl) Fingolimod |

Molecular Formula |

C₁₉H₃₃NO₃ |

Molecular Weight |

323.47 |

synonyms |

2-Amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]-1,3-propanediol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)